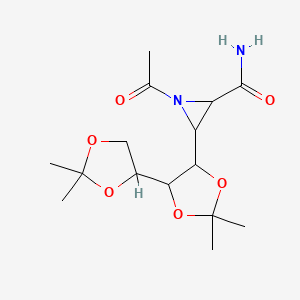![molecular formula C14H13Cl3N2OS B6136215 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B6136215.png)
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, and has been used in a number of laboratory experiments to investigate its mechanism of action and potential applications.
Mecanismo De Acción
The exact mechanism of action of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone is not yet fully understood, but it is believed to act by inhibiting certain enzymes and signaling pathways that are involved in cellular processes such as cell growth and division.
Biochemical and Physiological Effects
Studies have shown that 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has a variety of biochemical and physiological effects, including the inhibition of certain enzymes involved in DNA synthesis and repair, as well as the modulation of certain signaling pathways involved in cell growth and division.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone in laboratory experiments is its ability to selectively inhibit certain enzymes and signaling pathways, making it a potentially useful tool for investigating the role of these processes in cellular function. However, one limitation of this compound is that it may have off-target effects that could complicate the interpretation of experimental results.
Direcciones Futuras
There are a number of potential future directions for research involving 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone. One area of interest is the development of more selective inhibitors of specific enzymes and signaling pathways, which could help to further elucidate the role of these processes in cellular function. Additionally, this compound could be used in combination with other therapeutic agents to investigate potential synergistic effects. Finally, further studies are needed to fully understand the potential advantages and limitations of using this compound in laboratory experiments, and to develop strategies for minimizing off-target effects.
Métodos De Síntesis
The synthesis of 6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone involves several steps, including the reaction of 2,3,6-trichlorobenzyl chloride with potassium thioacetate to form the corresponding thioester. This thioester is then reacted with propylamine to form the final product.
Aplicaciones Científicas De Investigación
6-propyl-2-[(2,3,6-trichlorobenzyl)thio]-4(3H)-pyrimidinone has been used in a variety of scientific research applications, including as a potential therapeutic agent for the treatment of cancer, as well as in studies investigating the role of certain enzymes and signaling pathways in cellular processes.
Propiedades
IUPAC Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl3N2OS/c1-2-3-8-6-12(20)19-14(18-8)21-7-9-10(15)4-5-11(16)13(9)17/h4-6H,2-3,7H2,1H3,(H,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUIZNSMIJXRWMO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC(=N1)SCC2=C(C=CC(=C2Cl)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-propyl-2-[(2,3,6-trichlorophenyl)methylsulfanyl]-1H-pyrimidin-6-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[1-(4-methoxy-3-methylbenzoyl)-3-piperidinyl]-4-(2-methylphenyl)piperazine](/img/structure/B6136132.png)
![N-[1-(4-fluorophenyl)ethyl]-4-{[1-(methoxyacetyl)-4-piperidinyl]oxy}benzamide](/img/structure/B6136134.png)
![1-[(1-{4-[3-(methoxymethyl)-1-pyrrolidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]-4-methylpiperidine](/img/structure/B6136148.png)
![1-(4-ethyl-1-piperazinyl)-3-(4-{[(3-isoxazolylmethyl)(methyl)amino]methyl}-2-methoxyphenoxy)-2-propanol](/img/structure/B6136162.png)
![7-[(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)carbonyl]-2-phenyl-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B6136168.png)


![methyl [1-(1,3-benzothiazol-2-yl)-4-(1-{[2-(5-methoxy-1H-indol-3-yl)ethyl]amino}ethylidene)-5-oxo-4,5-dihydro-1H-pyrazol-3-yl]acetate](/img/structure/B6136202.png)
![2-({5-[4-(difluoromethoxy)phenyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-nitrophenyl)acetamide](/img/structure/B6136204.png)

![5-(2-methoxyphenyl)-2-(4-morpholinyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B6136225.png)


